

LC-MS protocol for identifying 2-Hydroxy-4-methylpyrimidine hydrochloride

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Compound of Interest

Compound Name: 2-Hydroxy-4-methylpyrimidine
hydrochloride

Cat. No.: B018306

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An LC-MS protocol for the identification of **2-Hydroxy-4-methylpyrimidine hydrochloride** involves a systematic workflow from sample preparation to data analysis. Given that 2-Hydroxy-4-methylpyrimidine is a polar compound, two primary liquid chromatography approaches are presented here for consideration: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC). Electrospray ionization in positive mode is recommended for mass spectrometry, as nitrogen-containing heterocyclic compounds are readily protonated.

Analyte Information

2-Hydroxy-4-methylpyrimidine hydrochloride (CAS: 5348-51-6) is soluble in water and various organic solvents.^{[1][2]} For the purpose of mass spectrometry, the analysis will focus on the free base, 2-Hydroxy-4-methylpyrimidine, following dissolution.

Property	Value	Reference
Chemical Formula (HCl Salt)	C ₅ H ₇ ClN ₂ O	[1]
Molecular Weight (HCl Salt)	146.57 g/mol	[1]
Chemical Formula (Free Base)	C ₅ H ₆ N ₂ O	
Molecular Weight (Free Base)	110.11 g/mol	
Appearance	Yellow to orange powder	[1]
Solubility	Good solubility in water and various organic solvents.	[1]

Experimental Protocols

Sample and Standard Preparation

A stock solution of **2-Hydroxy-4-methylpyrimidine hydrochloride** should be prepared by accurately weighing the compound and dissolving it in a suitable solvent, such as methanol or a mixture of methanol and water, to a final concentration of 1 mg/mL. Working standards can then be prepared by serial dilution of the stock solution to the desired concentrations for calibration.

Liquid Chromatography Method Development

Due to the polar nature of the analyte, both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) are viable separation techniques.[3][4][5] The choice between them will depend on the sample matrix and potential interferences.

Method A: Reversed-Phase (RP) HPLC

This method is suitable for separating the analyte from less polar interferences.

Parameter	Recommended Condition
Column	C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 µL

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for retaining and separating highly polar compounds that show poor retention in reversed-phase chromatography.

Parameter	Recommended Condition
Column	Amide, 2.1 x 100 mm, 1.7 µm particle size
Mobile Phase A	10 mM Ammonium Acetate in 95:5 Acetonitrile:Water
Mobile Phase B	10 mM Ammonium Acetate in 50:50 Acetonitrile:Water
Gradient	0% B for 2 minutes, then to 100% B over 8 minutes, hold for 2 minutes
Flow Rate	0.4 mL/min
Column Temperature	45 °C
Injection Volume	5 µL

Mass Spectrometry Detection

A tandem mass spectrometer (MS/MS) is recommended for selective and sensitive detection using Multiple Reaction Monitoring (MRM).

Parameter	Recommended Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Gas Flow	800 L/hr
Desolvation Temperature	400 °C
Collision Gas	Argon

MRM Transitions for 2-Hydroxy-4-methylpyrimidine

The expected precursor ion in positive ESI mode is the protonated molecule $[M+H]^+$. The fragmentation of the pyrimidine ring can lead to several product ions. The following are proposed transitions for method development.

Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
111.1	83.1	50	15
111.1	67.1	50	20
111.1	55.1	50	25

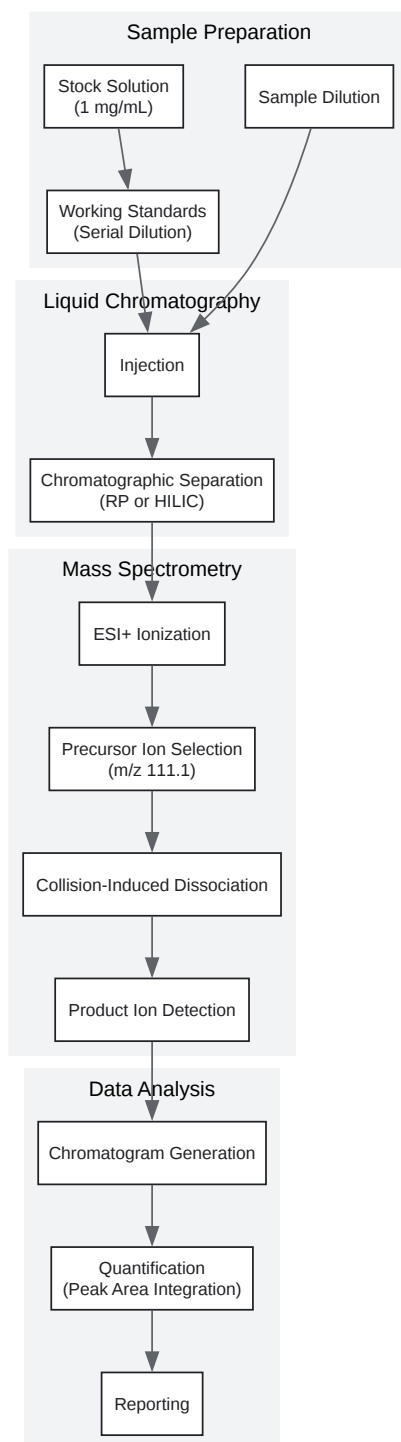
Data Presentation

The quantitative data for the analysis of **2-Hydroxy-4-methylpyrimidine hydrochloride** can be summarized in the following table. The values provided are hypothetical and should be replaced with experimental data.

Parameter	Value
Retention Time (RP)	3.5 min
Retention Time (HILIC)	6.2 min
Precursor Ion (m/z)	111.1
Product Ion 1 (m/z)	83.1
Product Ion 2 (m/z)	67.1
Limit of Detection (LOD)	0.1 ng/mL
Limit of Quantification (LOQ)	0.5 ng/mL
Linearity (r^2)	>0.99

Visualizations

LC-MS Workflow for 2-Hydroxy-4-methylpyrimidine Hydrochloride Identification



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Caption: Experimental workflow from sample preparation to data analysis.

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